

Introduction: Deconstructing a Complex Building Block

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Compound of Interest

Compound Name: *Boc-N-Me-Arg(Tos)-OH*

Cat. No.: *B558151*

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N α -Boc-N-methyl-L-arginine(Tos)-OH is a highly specialized amino acid derivative designed for advanced peptide synthesis. Its structure incorporates multiple functional groups, each serving a distinct and critical purpose in the controlled, stepwise assembly of peptide chains. As a senior application scientist, understanding the causality behind this molecular architecture is paramount for its effective utilization in research and drug development. This guide provides an in-depth analysis of its chemical structure, the strategic role of its protecting groups, and its application in solid-phase peptide synthesis (SPPS).

The core of the molecule is L-arginine, an amino acid characterized by its guanidinium side chain. This side chain is strongly basic and nucleophilic, necessitating robust protection during synthesis to prevent unwanted side reactions.[1] The molecule's nomenclature reveals three key modifications to the basic arginine structure:

- Boc (tert-butyloxycarbonyl): A protecting group attached to the α -amino group (N α).
- Tos (Tosyl or p-toluenesulfonyl): A protecting group attached to the guanidinium side chain (N ω).
- N-Me (N-methyl): A methyl group attached to a nitrogen atom, typically within the side chain, which introduces specific conformational and binding properties.

While extensive data exists for the non-methylated precursor, Boc-Arg(Tos)-OH, the N-methylated variant represents a further step in complexity, often used to mimic post-translational modifications or to enhance the pharmacokinetic properties of a synthetic peptide.

[2] This guide will build upon the well-documented foundation of Boc-Arg(Tos)-OH to provide a comprehensive understanding of the N-methylated derivative.

Part 1: Physicochemical Properties and Structural Analysis

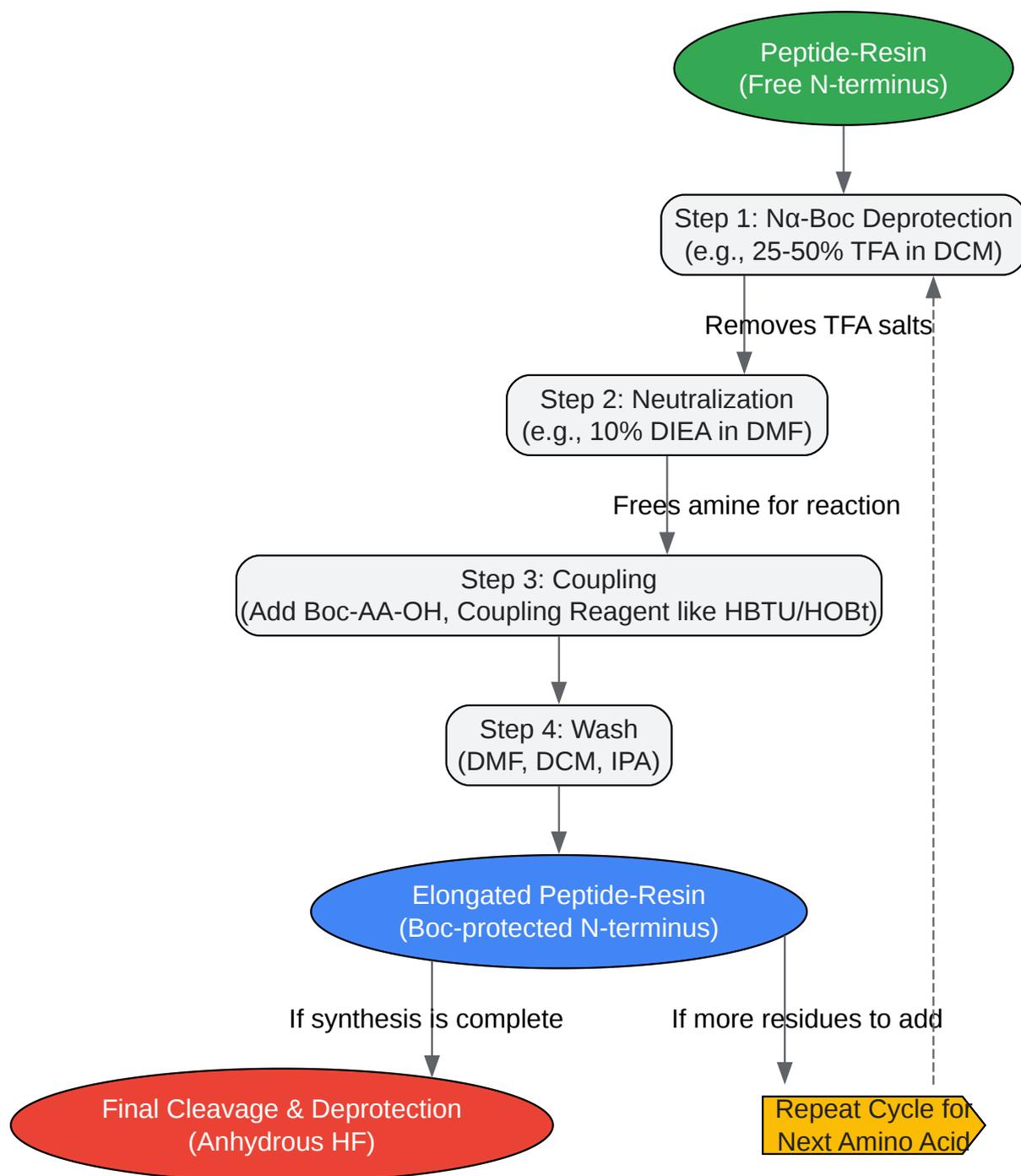
The precise chemical identity of **Boc-N-Me-Arg(Tos)-OH** is defined by its molecular formula and structure. For clarity, we will first present the established data for the parent compound, Boc-Arg(Tos)-OH, and then extrapolate to the N-methylated analogue.

Chemical Structure and Formula

The molecular formula for the foundational compound, N α -Boc-N ω -tosyl-L-arginine (Boc-Arg(Tos)-OH), is C₁₈H₂₈N₄O₆S.[3][4][5] The addition of a single methyl group (CH₃) to one of the guanidinium nitrogens to form **Boc-N-Me-Arg(Tos)-OH** results in a new molecular formula: C₁₉H₃₀N₄O₆S.

The precise location of the methyl group can vary, leading to isomers such as N ω -methyl or N ω' -methyl. This distinction is critical as it can influence the biological activity of the final peptide.[6][7]

Below is a visualization of the chemical structure of **Boc-N-Me-Arg(Tos)-OH**.



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Caption: A single cycle of amino acid elongation in Boc-SPPS.

Detailed Protocol: Single Coupling Cycle

This protocol describes the incorporation of **Boc-N-Me-Arg(Tos)-OH** onto a resin-bound peptide with a free N-terminal amine.

Materials:

- Peptide-resin (e.g., on Merrifield or PAM resin)
- **Boc-N-Me-Arg(Tos)-OH**
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- N,N-Diisopropylethylamine (DIEA)
- Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
- Isopropyl Alcohol (IPA)

Procedure:

- Resin Swelling:
 - Swell the peptide-resin in DCM for 30 minutes in a reaction vessel. Drain the solvent.
- N α -Boc Deprotection:
 - Add a solution of 25-50% TFA in DCM to the resin.
 - Agitate for 1-2 minutes, drain.
 - Add a fresh solution of 25-50% TFA in DCM and agitate for 30 minutes.

- Drain and wash the resin thoroughly with DCM (3x), IPA (1x), and DMF (3x) to remove residual acid and byproducts.
- Neutralization:
 - Add a solution of 10% DIEA in DMF to the resin.
 - Agitate for 5-10 minutes.
 - Drain and wash the resin with DMF (3x). This step is critical to ensure the N-terminal amine is deprotonated and available for coupling.
- Amino Acid Activation and Coupling:
 - In a separate vial, dissolve **Boc-N-Me-Arg(Tos)-OH** (3-4 equivalents relative to resin substitution), HBTU (3-4 eq.), and HOBt (3-4 eq.) in a minimal amount of DMF.
 - Add DIEA (6-8 eq.) to the activation mixture and let it stand for 2-5 minutes.
 - Add the activated amino acid solution to the neutralized peptide-resin.
 - Agitate the reaction vessel for 1-2 hours at room temperature.
 - Self-Validating Checkpoint: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates successful and complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
- Washing:
 - Drain the coupling solution.
 - Wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (1x) to remove excess reagents.
 - The resin is now ready for the next deprotection and coupling cycle.
- Final Cleavage and Deprotection:

- Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Tosyl group) are removed simultaneously.
- This is typically achieved by treating the peptide-resin with anhydrous HF at 0°C for 45-60 minutes, often in the presence of a scavenger like anisole to prevent side reactions. [8] *
CAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel using a specialized all-fluorocarbon apparatus. [8]

Conclusion

N α -Boc-N-methyl-L-arginine(Tos)-OH is a sophisticated chemical tool engineered for precise control in peptide synthesis. The strategic interplay between the acid-labile Boc group and the acid-stable, HF-labile Tosyl group provides the necessary orthogonal protection scheme for the Boc-SPPS paradigm. The inclusion of the N-methyl group offers an additional layer of functionality, enabling researchers to probe biological systems and develop peptide-based therapeutics with enhanced properties. A thorough understanding of the role and reactivity of each component of this molecule is essential for its successful application in the laboratory.

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